molecular formula C26H26FN5O2 B2655450 4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1113117-58-0

4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B2655450
CAS No.: 1113117-58-0
M. Wt: 459.525
InChI Key: MXSUTYXPJMPAPO-UHFFFAOYSA-N
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Description

This compound features a [1]benzofuro[3,2-d]pyrimidine core linked to a piperidine ring via a carbonyl group, which is further connected to a 4-(2-fluorophenyl)piperazine moiety. Its molecular formula is C24H22FN5O2, with a molecular weight of 447.47 g/mol (calculated from ).

Properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c27-20-6-2-3-7-21(20)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)19-5-1-4-8-22(19)34-24/h1-8,17-18H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSUTYXPJMPAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl) benzofuro[3,2-d]pyrimidine is a complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant case studies.

Structure and Synthesis

The molecular formula of the compound is C21H24FN3O3C_{21}H_{24}F_{N_{3}}O_{3}, with a molecular weight of approximately 373.43 g/mol. The structure features a benzofuro-pyrimidine core linked to a piperidine and piperazine moiety, which are known to enhance biological activity through various mechanisms.

  • Adenosine Receptor Antagonism : The compound has been investigated for its ability to act as an antagonist at the A2A adenosine receptor (AR). This receptor is implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Compounds targeting A2A AR have shown promise in mitigating symptoms by modulating neurotransmitter release and reducing neuroinflammation .
  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound exhibit inhibitory effects on tyrosinase, an enzyme critical in melanin production. Inhibitory studies have shown that certain derivatives can achieve low micromolar concentrations for effective inhibition, suggesting potential applications in treating hyperpigmentation disorders .
  • Monoamine Oxidase Inhibition : The compound's structural similarities to other piperazine derivatives suggest potential activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibitors of MAO-B have been explored for their neuroprotective effects .

Inhibitory Effects on Tyrosinase

A study evaluated a series of piperazine derivatives, including those related to our compound, for their inhibitory effects on tyrosinase. The findings indicated that several compounds exhibited IC50 values in the low micromolar range, demonstrating significant inhibitory potency without cytotoxic effects on B16F10 melanoma cells .

CompoundIC50 (µM)Notes
Compound 15.6Competitive inhibitor
Compound 212.3Non-competitive inhibitor
Compound 340.4Least effective in series

Neuroprotective Studies

In another investigation focusing on neurodegenerative diseases, compounds derived from the piperazine scaffold were tested for their binding affinity to A2A AR. The results highlighted that some derivatives showed subnanomolar affinities, indicating their potential as therapeutic agents for conditions like Alzheimer’s disease .

Scientific Research Applications

Oncology

Research indicates that compounds similar to 4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)benzofuro[3,2-d]pyrimidine exhibit cytotoxic properties against various cancer cell lines. Specifically, studies have shown that derivatives of benzofuro-pyrimidine can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription, thus potentially serving as effective anticancer agents.

Table 1: Anticancer Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuro coreInhibits DNA topoisomerases
Compound BPiperazine moietyCytotoxic to cancer cells
Compound CFluorinated piperazineAntitumor activity in vitro

Neuropharmacology

The piperazine component is associated with neuroactive properties. Compounds featuring piperazine rings have been shown to interact with serotonin and dopamine receptors, which are crucial in the treatment of various neurological disorders such as depression and anxiety disorders. The fluorinated phenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier .

Case Study: Neuroactive Properties
A study explored the effects of similar piperazine derivatives on serotonin receptor modulation, revealing significant alterations in receptor binding affinities and subsequent behavioral outcomes in animal models. This indicates potential therapeutic applications in treating mood disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include coupling reactions between appropriate piperazine derivatives and benzofuro-pyrimidine precursors under controlled conditions.

Mechanism of Action
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies focus on:

  • Receptor Binding : Evaluating how the compound binds to serotonin and dopamine receptors.
  • Enzyme Inhibition : Investigating its role as an inhibitor of topoisomerases in cancer cells.

These studies are essential for elucidating both therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Structural Analogs with Benzofuropyrimidine Cores

  • 4-(2-Methylpiperidin-1-yl)-[1]benzofuro[3,2-d]pyrimidine (Compound 36) Structure: Retains the benzofuropyrimidine core but replaces the piperazine-carbonyl-piperidine group with a simpler 2-methylpiperidine. Molecular Formula: C15H15N3O. Limited data on biological activity, but simpler analogs may exhibit reduced potency compared to the target compound .
  • 4-(4-Methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine (MCULE-7590816301-0-93)

    • Structure : Features a phenyl group at position 2 and a methylpiperazine at position 4 of the benzofuropyrimidine core.
    • Key Differences : Lacks the piperidine-carbonyl linker and 2-fluorophenyl group. Reported as a top virtual screening hit for anti-rheumatoid arthritis, suggesting the benzofuropyrimidine core’s therapeutic relevance. The target compound’s fluorophenyl-piperazine may enhance binding affinity or selectivity .

Analogs with Piperazine Substitutions

  • 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

    • Structure : Shares the 2-fluorophenylpiperazine group but replaces the benzofuropyrimidine core with a chloropyrimidine.
    • Molecular Formula : C14H14ClFN3.
    • Key Differences : Simpler pyrimidine core likely reduces steric interactions and metabolic stability. The chloro substituent may influence electronic properties differently than the benzofuropyrimidine’s fused ring system .
  • 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Structure: Thienopyrimidine core with dichlorophenyl-piperazine and fluorophenyl substituents. Key Differences: Thienopyrimidine vs. benzofuropyrimidine alters electron distribution and lipophilicity. The dichlorophenyl group may enhance receptor affinity but increase toxicity risks compared to the target compound’s monofluorophenyl group .

Analogs with Alternative Linkers or Cores

  • GDC-0941 (Thieno[3,2-d]pyrimidine-based PI3K Inhibitor) Structure: Thienopyrimidine core with morpholine and methanesulfonyl-piperazine groups. Key Differences: Demonstrated potent PI3K inhibition (IC50 < 10 nM) and oral bioavailability. The target compound’s benzofuropyrimidine core may offer distinct kinase selectivity profiles .
  • Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}amino)-1-piperidinecarboxylate Structure: Shares the benzofuropyrimidine-piperidine-carbonyl linkage but adds a piperidine-carboxylate group. Key Differences: The ethyl carboxylate may improve solubility but could reduce blood-brain barrier penetration compared to the target compound’s fluorophenyl group .

Pharmacological and Structural Insights

Substituent Effects on Activity

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding interactions (e.g., hydrogen bonding), while chlorine’s bulkiness may improve hydrophobic contacts but increase off-target risks .
  • Piperazine Linkers : The piperazine group’s conformational flexibility is critical for receptor engagement. Modifications (e.g., fluorophenyl vs. dichlorophenyl) alter potency and selectivity .

Therapeutic Potential

  • Oncology: Thienopyrimidine analogs (e.g., GDC-0941) show efficacy in PI3K-driven cancers. The target compound’s benzofuropyrimidine core may target similar pathways .
  • Neurological Disorders : Piperazine-containing compounds (e.g., S 18126 in ) exhibit dopamine receptor selectivity. The target compound’s fluorophenyl-piperazine could modulate CNS targets .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzofuropyrimidine 2-Fluorophenylpiperazine, Piperidine C24H22FN5O2 447.47
4-(2-Methylpiperidin-1-yl)-Analog Benzofuropyrimidine 2-Methylpiperidine C15H15N3O 253.30
4-Chloro-6-[4-(2-FP)piperazinyl]pyrimidine Pyrimidine 2-Fluorophenylpiperazine, Chloro C14H14ClFN4 292.74
GDC-0941 Thienopyrimidine Morpholine, Methanesulfonyl-piperazine C21H25N5O3S 427.52

Table 2: Pharmacological Profiles

Compound Biological Activity Key Findings
Target Compound Not explicitly reported Structural analogs suggest kinase/receptor modulation
MCULE-7590816301-0-93 Anti-rheumatoid arthritis (virtual hit) High binding energy and ligand efficiency
GDC-0941 PI3K inhibition (IC50 < 10 nM) Orally bioavailable, clinical trials ongoing
S 18126 Dopamine D4 antagonist (Ki = 2.4 nM) >100-fold selectivity over D2/D3 receptors

Q & A

Q. How can researchers optimize the synthetic route for 4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine?

  • Methodological Answer : Begin with modular synthesis of key fragments: (i) the benzofuropyrimidine core via cyclization of substituted coumarins with thiourea or amidines under acid catalysis (e.g., p-toluenesulfonic acid) . (ii) The piperazine-piperidinyl carbonyl moiety can be synthesized via nucleophilic substitution or coupling reactions, such as reacting 4-(2-fluorophenyl)piperazine with activated carbonyl intermediates (e.g., chloroformates or carbodiimide-mediated couplings). Monitor reaction progress using TLC (Rf values ~0.39–0.44 in ethyl acetate/hexane) and purify via column chromatography. Optimize yields by adjusting stoichiometry (1.2–1.5 eq. of piperazine derivatives) and reaction time (12–24 hrs at reflux) .

  • Key Data :

StepReagents/ConditionsYield RangePurification Method
Core Formationp-TsOH, THF, reflux60–85%Recrystallization (EtOH)
Piperazine CouplingDCC/DMAP, DCM, RT40–88%Column Chromatography (SiO₂)

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., coupling constants for fluorophenyl protons: δ 7.1–7.4 ppm, J = 8–10 Hz) and carbonyl integration (δ ~165–170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z within ±2 ppm). Elemental analysis (C, H, N) ensures purity (deviation <0.4%). For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry (unit cell parameters: a = 8–10 Å, b = 10–12 Å, c = 12–15 Å) .

Q. How should researchers design initial pharmacological screening assays for this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors due to the fluorophenyl-piperazine motif). Use HEK-293 cells transfected with target GPCRs (IC₅₀ determination via fluorescence polarization). Pair with functional assays (cAMP or calcium flux measurements) to distinguish agonists/antagonists. Include positive controls (e.g., ketanserin for 5-HT₂A) and validate results with orthogonal methods (e.g., β-arrestin recruitment assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target selectivity?

  • Methodological Answer : (i) Synthesize analogs with substituent variations on the fluorophenyl ring (e.g., Cl, OMe, CF₃) and piperazine/piperidine linkers (alkyl vs. aryl spacers). (ii) Test affinity across related receptors (e.g., 5-HT₁A, D₂, α₁-adrenergic) using competitive binding assays. (iii) Apply molecular docking (PDB: 4IB4 for 5-HT₂A) to identify key interactions (e.g., fluorophenyl π-stacking with Phe339). Correlate logP (2.5–3.5) with membrane permeability using Caco-2 cell assays .

  • Example SAR Findings :

Substituent5-HT₂A Ki (nM)D₂ Ki (nM)Selectivity Ratio
2-Fluorophenyl12 ± 2450 ± 5037.5
4-Chlorophenyl8 ± 1600 ± 6075

Q. How should researchers resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Methodological Answer : (i) Perform hepatic microsome stability assays (human vs. rodent) to identify species-specific metabolism (e.g., CYP3A4/2D6-mediated oxidation). (ii) Use LC-MS/MS to quantify plasma/tissue levels post-IV/PO administration in rodents (Cmax, t₁/₂). (iii) Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro clearance data. If discrepancies persist (e.g., low oral bioavailability despite high permeability), investigate efflux transporters (e.g., P-gp inhibition assays) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : (i) CRISPR/Cas9 knockout of putative targets in cell lines to confirm on/off-target effects. (ii) Transcriptomic profiling (RNA-seq) post-treatment to identify downstream pathways (e.g., MAPK/ERK). (iii) In vivo efficacy models (e.g., tail suspension test for antidepressants) with dose-response curves (ED₅₀ = 5–10 mg/kg). Use PET imaging (¹⁸F-labeled analogs) for CNS penetration studies .

Data Contradiction Analysis

Q. How to address inconsistent potency data across independent studies?

  • Methodological Answer : (i) Verify assay conditions (buffer pH, temperature, cell passage number). (ii) Re-standardize reference compounds (e.g., haloperidol for D₂ assays). (iii) Perform meta-analysis of raw data to identify outliers. For example, if IC₅₀ varies ±20%, check ligand batch purity (HPLC ≥98%) and storage conditions (desiccated at −20°C). Cross-validate with surface plasmon resonance (SPR) for binding kinetics (ka/kd) .

Computational and Structural Guidance

Q. What computational tools predict this compound’s metabolic liabilities?

  • Methodological Answer : Use ADMET Predictor or Mold² to identify labile sites (e.g., piperazine N-oxidation). Validate with density functional theory (DFT) calculations (B3LYP/6-31G*) for oxidation potentials. Compare with in vitro metabolite ID (human liver microsomes + NADPH, LC-HRMS). Prioritize stabilizing modifications (e.g., methyl groups on piperazine to block N-oxidation) .

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